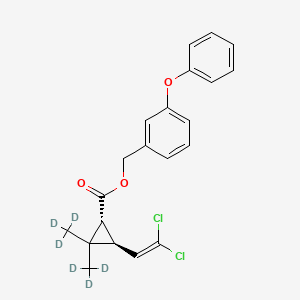

trans-Permethrin D6 (dimethyl D6)

Description

Overview of Permethrin (B1679614) and its Environmental and Biological Context

Permethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and residential settings. orst.eduepa.govnih.gov It is effective against a broad spectrum of insect pests, acting as a neurotoxin by disrupting the function of nerve cell sodium channels, leading to paralysis and death in insects. orst.eduresearchgate.net Permethrin is a mixture of stereoisomers, with the cis and trans isomers being the most common. nih.gov The trans-isomer is generally less toxic and is metabolized more rapidly than the cis-isomer. who.int

Due to its widespread use, understanding the environmental distribution and biological impact of permethrin is of significant interest. Permethrin exhibits low water solubility and a high affinity for soil and sediment, which limits its mobility in the environment. researchgate.net However, it is highly toxic to aquatic organisms and beneficial insects like bees. orst.eduepa.govwho.int In mammals, permethrin is rapidly metabolized and excreted. who.int

Principles and Advantages of Stable Isotope Labeling in Environmental and Metabolic Fate Studies

Stable isotope labeling provides a distinct advantage in environmental and metabolic research by allowing scientists to differentiate between the administered, labeled compound and any pre-existing, unlabeled compound in the environment or biological system. iaea.org This is particularly crucial for accurately tracing the degradation, transformation, and movement of pesticides. nih.gov

The key principle lies in the mass difference between the stable isotope and its more common, lighter counterpart. This mass difference can be readily detected by analytical instruments like mass spectrometers, enabling precise quantification and structural elucidation of the labeled molecule and its metabolites. adesisinc.comdiagnosticsworldnews.com

Key advantages include:

Enhanced Specificity and Sensitivity: The unique mass signature of the labeled compound allows for its detection at very low concentrations, even in complex environmental or biological matrices. iaea.org

Accurate Quantification: By using the labeled compound as an internal standard, researchers can correct for sample loss during extraction and analysis, leading to more accurate quantification of the target analyte.

Elucidation of Metabolic Pathways: Tracing the labeled atoms through various metabolic reactions helps to identify and characterize the resulting metabolites, providing a detailed map of the compound's biotransformation. diagnosticsworldnews.com

Safety: The use of non-radioactive stable isotopes eliminates the risks and specialized handling requirements associated with radiolabeled compounds. diagnosticsworldnews.com

Rationale for Employing trans-Permethrin (B105639) D6 (dimethyl D6) as a Research Tool

trans-Permethrin D6 (dimethyl D6) is a deuterated analog of trans-permethrin, where six hydrogen atoms in the two methyl groups of the cyclopropane (B1198618) ring have been replaced with deuterium (B1214612) atoms. This specific labeling provides a stable, heavy version of the molecule that is chemically identical to its unlabeled counterpart in terms of its biological and environmental interactions.

The rationale for using trans-Permethrin D6 in research is multifaceted:

Internal Standard in Analytical Chemistry: It serves as an ideal internal standard for quantitative analysis of trans-permethrin in various samples, including water, soil, and biological tissues. epa.gov Its similar chemical behavior and distinct mass allow for precise correction of analytical variability.

Metabolic Fate Studies: By administering trans-Permethrin D6, researchers can accurately track its absorption, distribution, metabolism, and excretion in organisms without interference from other sources of permethrin exposure. nih.govnih.govscispace.com

Environmental Fate and Transport Studies: The labeled compound can be introduced into controlled environmental systems to study its degradation rates, sorption to soil and sediment, and potential for bioaccumulation in different organisms.

Scope and Objectives of Academic Investigations Utilizing Deuterated Permethrin Analogs

Academic research utilizing deuterated permethrin analogs like trans-Permethrin D6 aims to address several key scientific questions:

Pharmacokinetic Modeling: To develop and validate physiologically based pharmacokinetic (PBPK) models that can predict the disposition of permethrin isomers in different species, including humans. nih.govresearchgate.netresearchgate.net These models are crucial for risk assessment.

Metabolite Identification and Quantification: To identify and quantify the full spectrum of metabolites formed from trans-permethrin in various biological systems, providing a comprehensive understanding of its detoxification pathways. nih.govscispace.com

Environmental Degradation Pathways: To elucidate the mechanisms and rates of trans-permethrin degradation in different environmental compartments, such as soil and water, under various conditions.

Bioaccumulation and Trophic Transfer: To investigate the potential for trans-permethrin to accumulate in organisms and be transferred through food webs.

Interactive Data Table: Properties of Permethrin Isomers

| Property | cis-Permethrin (B1144874) | trans-Permethrin |

| Metabolic Stability | More resistant to enzymatic degradation | More rapidly metabolized by esterases who.int |

| Toxicity | Generally more toxic to mammals nih.gov | Generally less toxic to mammals nih.gov |

| Environmental Persistence | Can be more persistent in certain conditions | Generally less persistent |

Interactive Data Table: Research Applications of Deuterated Permethrin

| Research Area | Specific Application | Key Findings Enabled by Isotopic Labeling |

| Pharmacokinetics | Development of PBPK models in rats and humans. nih.govresearchgate.net | Accurate simulation of isomer-specific disposition and prediction of human exposure levels. nih.gov |

| Metabolism | Identification of metabolites in blood and tissues. nih.govscispace.com | Simultaneous quantification of parent compound and key metabolites like DCCA and 3-PBA. nih.gov |

| Environmental Fate | Determination of degradation half-life in soil and water. | Differentiation between biotic and abiotic degradation processes. |

| Analytical Chemistry | Use as an internal standard for LC-MS/MS analysis. epa.gov | Improved accuracy and precision in quantifying permethrin residues in environmental samples. epa.gov |

Structure

3D Structure

Properties

Molecular Formula |

C21H20Cl2O3 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1/i1D3,2D3 |

InChI Key |

RLLPVAHGXHCWKJ-LTZOOCTESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Characterization of Trans Permethrin D6 Dimethyl D6

Deuterium (B1214612) Incorporation Strategies for Permethrin (B1679614) Synthesis

The synthesis of isotopically labeled compounds is a critical aspect of modern chemical and pharmaceutical research, providing essential tools for metabolism studies, quantitative analysis, and mechanistic investigations. The introduction of deuterium, a stable isotope of hydrogen, into a molecule like permethrin allows for its use as an internal standard in mass spectrometry-based quantification methods, owing to its distinct mass from the unlabeled analogue. The target compound, trans-Permethrin (B105639) D6 (dimethyl D6), is specifically labeled with six deuterium atoms on the two methyl groups of the cyclopropane (B1198618) ring. This section details the synthetic strategies for achieving this specific deuteration pattern.

Regioselective Deuteration Pathways for Dimethyl Labeling

The key to synthesizing trans-Permethrin D6 (dimethyl D6) lies in the regioselective introduction of deuterium at the gem-dimethyl positions of the cyclopropane ring. This is typically achieved by starting with a deuterated precursor that already contains the hexadeuterated dimethyl moiety. A common and efficient strategy involves the use of deuterated isobutyric acid or its derivatives.

The general synthetic approach involves the construction of the deuterated cyclopropanecarboxylic acid moiety first, followed by esterification with 3-phenoxybenzyl alcohol. The regioselectivity is therefore controlled at the very beginning of the synthesis by choosing the appropriately labeled starting material. Alternative strategies, such as direct H/D exchange on the final permethrin molecule, are generally not feasible for achieving specific labeling at the non-acidic methyl groups without extensive and non-specific isotopic scrambling.

Synthesis of Deuterated Precursors and Intermediates

The synthesis of trans-Permethrin D6 (dimethyl D6) hinges on the preparation of key deuterated intermediates. A plausible and commonly employed synthetic route is outlined below:

Preparation of d6-Isobutyryl Chloride: The synthesis begins with a commercially available deuterated starting material, Isobutyric-d6 acid (C₄H₂D₆O₂). This acid is then converted to its more reactive acid chloride derivative, d6-Isobutyryl chloride . This transformation can be achieved by reacting the deuterated acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of trans-3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropanecarboxylic acid: This crucial intermediate is synthesized via a cyclopropanation reaction. A common method is the reaction of a suitable C1 synthon with a deuterated alkene, or more practically, the reaction of ethyl diazoacetate with a deuterated diene followed by hydrolysis. However, a more direct route for pyrethroid synthesis involves the reaction of a suitable starting material with a source of the dichlorovinyl group. A key precursor, 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride , is a known compound in permethrin synthesis. alfa-chemistry.comnih.gov The synthesis of its deuterated analogue would start from the d6-isobutyryl chloride. The detailed multi-step synthesis to form the cyclopropane ring with the desired stereochemistry is a complex process often proprietary to manufacturers of pyrethroid insecticides. However, the fundamental chemistry involves the formation of the cyclopropane ring from the deuterated isobutyrate precursor.

Esterification: The final step is the esterification of the deuterated cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol . To ensure the desired trans-stereochemistry, the trans-isomer of the deuterated carboxylic acid is used. The esterification can be carried out under various conditions, for example, by converting the carboxylic acid to its acid chloride and then reacting it with 3-phenoxybenzyl alcohol in the presence of a base like pyridine. google.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct esterification. researchgate.net

A representation of the final esterification step is shown below:

trans-3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropanecarboxylic acid + 3-phenoxybenzyl alcohol → trans-Permethrin D6 (dimethyl D6)

Assessment of Isotopic Purity and Labeling Efficiency

The utility of trans-Permethrin D6 as an internal standard is directly dependent on its isotopic purity and the precise location of the deuterium labels. Therefore, rigorous analytical assessment is required to verify these parameters.

Quantitative Analytical Techniques for Deuterium Content Verification

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues can be determined.

The expected molecular weight of the unlabeled trans-permethrin is approximately 390.08 g/mol , while that of the fully deuterated trans-Permethrin D6 is approximately 396.12 g/mol . nih.gov In a high-resolution mass spectrum, the relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) species are measured. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues. For use as an internal standard, an isotopic purity of >98% is generally required.

Table 1: Theoretical Mass-to-Charge Ratios of Permethrin Isotopologues

| Isotopologue | Number of Deuterium Atoms | Approximate Monoisotopic Mass (Da) |

|---|---|---|

| d0 | 0 | 390.079 |

| d1 | 1 | 391.085 |

| d2 | 2 | 392.091 |

| d3 | 3 | 393.098 |

| d4 | 4 | 394.104 |

| d5 | 5 | 395.110 |

Confirmation of Deuterium Positional Isomer Purity

¹H NMR (Proton NMR): In the ¹H NMR spectrum of trans-Permethrin D6 (dimethyl D6), the signals corresponding to the two methyl groups on the cyclopropane ring, which are present in the spectrum of unlabeled permethrin, will be absent or significantly diminished. researchgate.net The absence of these signals provides strong evidence that deuteration has occurred at the intended positions. The rest of the proton signals from the dichlorovinyl, cyclopropane ring, and the 3-phenoxybenzyl moiety should remain.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₃ group) due to C-D coupling. Furthermore, the chemical shift of these carbons will be slightly upfield compared to their non-deuterated counterparts. The signals for the two methyl carbons will be significantly different from those in the unlabeled permethrin spectrum, confirming the location of the deuterium. nih.gov

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl groups, providing direct evidence of the deuterium's presence and chemical environment.

Spectroscopic and Chromatographic Confirmation of D6 Structure

Final confirmation of the structure and purity of the synthesized trans-Permethrin D6 (dimethyl D6) is achieved through a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. The gas chromatogram will indicate the chemical purity of the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern. The mass spectrum of trans-Permethrin D6 will show a molecular ion peak at a higher m/z value compared to unlabeled permethrin, consistent with the incorporation of six deuterium atoms. nist.gov The fragmentation pattern can also be informative, as the loss of deuterated fragments can be observed.

High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate the different stereoisomers of permethrin. nih.govresearchgate.net This is important as permethrin has two chiral centers, leading to four possible stereoisomers (a cis and a trans pair of enantiomers). For trans-Permethrin D6, chiral HPLC can be used to confirm that the desired trans-isomer has been synthesized and to determine its enantiomeric purity if a specific enantiomer was targeted.

Table 2: Analytical Techniques for the Characterization of trans-Permethrin D6 (dimethyl D6)

| Technique | Purpose | Expected Observations |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic purity and molecular formula | Molecular ion peak at m/z ≈ 396.12, with low abundance of lower mass isotopologues. |

| ¹H NMR Spectroscopy | Confirmation of deuteration position | Absence of signals for the gem-dimethyl protons. |

| ¹³C NMR Spectroscopy | Confirmation of deuteration position | Splitting of the methyl carbon signals into triplets and an upfield shift. |

| Gas Chromatography (GC) | Assessment of chemical purity | A single major peak corresponding to the target compound. |

Mass Spectrometry (MS) for Isotopic Confirmation

Mass spectrometry is an indispensable analytical technique for the characterization of isotopically labeled compounds such as trans-Permethrin D6 (dimethyl D6). This method allows for the precise determination of the molecular weight and the confirmation of successful deuterium incorporation. The introduction of six deuterium atoms in place of hydrogen atoms in the dimethyl groups on the cyclopropane ring results in a predictable mass shift that is readily detectable.

High-resolution mass spectrometry (HRMS) is particularly valuable for providing the exact mass of the molecule, which can be used to confirm its elemental composition. For trans-Permethrin D6 (dimethyl D6), the expected exact mass is 396.1166 g/mol , which is an increase of approximately 6.0378 Da compared to its non-deuterated counterpart, trans-permethrin (exact mass ≈ 390.0788 Da). This mass difference corresponds to the replacement of six protium (B1232500) atoms (¹H) with six deuterium atoms (²H).

In addition to determining the parent molecular ion, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides structural information that can confirm the location of the isotopic labels. The fragmentation pattern of trans-Permethrin D6 would be expected to show characteristic fragments that retain the deuterated dimethylcyclopropane moiety. For instance, the cleavage of the ester bond would result in fragment ions corresponding to the deuterated cyclopropanecarboxylic acid portion and the 3-phenoxybenzyl alcohol portion. The observation of a mass shift in the fragments containing the cyclopropane ring, but not in the fragments corresponding to the alcohol moiety, would provide strong evidence for the specific location of the deuterium labels on the dimethyl groups.

Common ionization techniques used for the analysis of permethrin and its analogs include electron ionization (EI) and electrospray ionization (ESI), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation prior to detection. nih.gov

Table 1: Key Mass Spectrometry Data for trans-Permethrin D6 (dimethyl D6)

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₄D₆Cl₂O₃ | lgcstandards.com |

| Exact Mass | 396.1166 Da | nih.gov |

| Molecular Weight | 397.32 g/mol | lgcstandards.com |

| Isotopic Label | Deuterium (D, ²H) | |

| Number of Labels | 6 | |

| Location of Labels | Dimethyl groups on the cyclopropane ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, and it plays a crucial role in confirming the successful and specific incorporation of isotopic labels in compounds like trans-Permethrin D6 (dimethyl D6). Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular structure.

In the ¹H NMR spectrum of trans-Permethrin D6, the most significant observation would be the absence of the signals corresponding to the two methyl groups on the cyclopropane ring. In the non-deuterated trans-permethrin, these methyl groups typically appear as distinct singlets in the upfield region of the spectrum. The disappearance of these signals in the ¹H NMR spectrum of the D6 analog is a direct confirmation of the successful deuteration at these positions. The rest of the proton signals, corresponding to the cyclopropyl, vinylic, and aromatic protons, would remain, albeit with potential minor shifts due to the isotopic effect of the neighboring deuterium atoms.

Conversely, a ²H (deuterium) NMR spectrum would show signals in the region where the methyl proton signals would typically appear, providing further confirmation of the isotopic labeling.

The ¹³C NMR spectrum of trans-Permethrin D6 would also exhibit characteristic changes. The carbon signals of the deuterated methyl groups (-CD₃) would appear as triplets due to the coupling between the carbon-13 nucleus and the deuterium nucleus (spin I = 1), following the 2nI+1 rule where n is the number of deuterium atoms. This is in contrast to the quartet that would be observed for a -CH₃ group in a proton-coupled ¹³C spectrum. Furthermore, the chemical shift of these deuterated carbons would be slightly upfield compared to their protonated counterparts due to the isotopic effect.

Table 2: Predicted ¹H NMR Spectral Data for trans-Permethrin D6 (dimethyl D6) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| ~7.0-7.4 | m | Aromatic H |

| ~6.3 | d | Vinylic H |

| ~5.2 | s | -OCH₂- |

| ~2.2 | t | Cyclopropyl H |

| ~1.9 | t | Cyclopropyl H |

| Absent | - | gem-dimethyl H |

Table 3: Predicted ¹³C NMR Spectral Data for trans-Permethrin D6 (dimethyl D6) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity (in ¹³C{¹H} decoupled) | Carbon |

| ~170 | s | C=O |

| ~158 | s | Aromatic C-O |

| ~157 | s | Aromatic C-O |

| ~130-118 | m | Aromatic C |

| ~128 | s | Vinylic C |

| ~125 | s | Vinylic C |

| ~66 | s | -OCH₂- |

| ~35 | s | Cyclopropyl C |

| ~30 | s | Cyclopropyl C |

| ~25 | s | Cyclopropyl C |

| ~20 | t (triplet) | -CD₃ |

| ~15 | t (triplet) | -CD₃ |

Advanced Analytical Methodologies for Trans Permethrin D6 Dimethyl D6 and Its Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Compounds

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like trans-Permethrin (B105639) D6. nih.gov Its high chromatographic resolution and sensitive detection capabilities make it well-suited for separating and identifying deuterated compounds from complex matrices.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves the addition of a known amount of an isotopically labeled standard, in this case, trans-Permethrin D6, to a sample. aptochem.com Since the labeled standard is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. clearsynth.comaptochem.com By measuring the ratio of the unlabeled analyte to the labeled standard, highly accurate quantification can be achieved, as the ratio remains constant regardless of sample losses. aptochem.com

The use of a deuterated internal standard like trans-Permethrin D6 is ideal for IDMS because it has the same retention time and ionization response as the non-labeled permethrin (B1679614), ensuring that any variations during the analytical process affect both compounds equally. aptochem.com This co-elution is a critical characteristic for a reliable internal standard. aptochem.com

Optimization of GC-MS/MS Parameters for D6 Analysis

For the analysis of trans-Permethrin D6, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, particularly in complex matrices. usgs.gov The optimization of GC-MS/MS parameters is a critical step in developing a robust analytical method.

Key parameters that require optimization include:

Gas Chromatography (GC) Conditions : The choice of the capillary column, temperature programming, and carrier gas flow rate are crucial for achieving good chromatographic separation of permethrin isomers and from matrix interferences. nih.gov A common column choice is a DB-5 MS fused silica (B1680970) capillary column. nih.gov A programmed temperature gradient is often employed to ensure efficient separation of target compounds. nih.gov

Mass Spectrometry (MS) Parameters : In MS/MS, the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is vital for selectivity and sensitivity. For pyrethroids, atmospheric pressure chemical ionization (APCI) can be a softer ionization technique than traditional electron ionization (EI), leading to the formation of more abundant (quasi)molecular ions to be used as precursor ions. wur.nl The collision energy for fragmentation also needs to be optimized to produce unique and intense product ions for quantification and confirmation.

Table 1: Exemplary GC-MS/MS Parameters for Pyrethroid Analysis

| Parameter | Setting | Reference |

| GC Column | DB-5 MS fused silica capillary column (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Carrier Gas | Helium at a flow rate of 1 mL min−1 | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Temperature Program | Initial 60°C, ramp to 150°C at 30°C min−1, then to 290°C at 10°C min−1, hold for 6 min | nih.gov |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | wur.nl |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Deuterated Metabolites

While GC-MS is suitable for the parent compound, the analysis of more polar metabolites of permethrin often requires liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Permethrin undergoes degradation in the environment and in biological systems, leading to the formation of polar metabolites such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) and 3-phenoxybenzoic acid (3-PBA). nih.govwho.int

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

The choice of ionization source is critical for the successful LC-MS/MS analysis of polar deuterated metabolites.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile, and high molecular weight compounds. youtube.commdpi.com It is often the preferred method for the analysis of permethrin metabolites in biological fluids like urine. nih.gov ESI typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which can be used as precursor ions in MS/MS analysis. youtube.com However, ESI can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar compounds than ESI. youtube.com While ESI is often more efficient for the analysis of many pesticide residues, APCI can be advantageous for certain compounds and may be less prone to matrix effects in some cases. nih.govnih.gov For some pyrethroids, APCI has been shown to provide good sensitivity. wur.nl

The selection between ESI and APCI often depends on the specific metabolites being analyzed and the complexity of the sample matrix. In some instances, a dual ion source (DUIS) that can perform both ESI and APCI concurrently may be beneficial for the simultaneous analysis of a wider range of analytes. youtube.com

Chromatographic Separation Techniques for Complex Environmental and Biological Matrices

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification of permethrin metabolites in complex samples like soil, sediment, and biological fluids. epa.govlcms.cz

Reversed-Phase Chromatography : This is the most common LC separation mode for permethrin metabolites. C18 columns are widely used and provide good retention and separation of moderately polar to nonpolar compounds. nih.govnih.gov Gradient elution with a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is commonly employed to separate a range of metabolites with varying polarities. epa.govnih.gov

Sample Preparation : Prior to LC-MS/MS analysis, a thorough sample preparation is crucial to remove interferences and enrich the target analytes. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used. nih.govnih.gov For soil and sediment samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be effective for the extraction of pyrethroids. lcms.cz

Table 2: Example of LC-MS/MS Method Parameters for Permethrin Metabolite Analysis

| Parameter | Setting | Reference |

| LC Column | Waters Acquity UPLC HSS C18 1.8 µm 2.1 × 100 mm | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 400 µl/min | nih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

Method Validation and Quality Assurance for Deuterated Analytes

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of the data. For deuterated analytes like trans-Permethrin D6 used as internal standards, a comprehensive validation process is essential. clearsynth.comnih.gov

Key validation parameters include:

Specificity and Selectivity : The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity : The response of the instrument should be proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov For methods using deuterated internal standards, accuracy and precision are expected to be high. chromforum.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. epa.gov

Recovery : This parameter assesses the efficiency of the extraction procedure. With a deuterated internal standard, even if the absolute recovery is not 100%, accurate quantification can still be achieved as the standard corrects for losses. chromforum.org

Matrix Effects : The influence of the sample matrix on the ionization of the analyte should be evaluated to ensure that it does not compromise the accuracy of the results. clearsynth.comnih.gov

Stability : The stability of the analyte in the sample matrix and in prepared extracts under different storage conditions should be assessed. nih.gov

Quality assurance procedures, such as the use of certified reference materials and participation in proficiency testing schemes, are also vital for maintaining the quality and validity of the analytical results over time. researchgate.netnih.gov

Linearity, Sensitivity, and Selectivity Assessments

The validation of any analytical method hinges on establishing its linearity, sensitivity, and selectivity. For trans-Permethrin D6 and its parent compound, these parameters are rigorously evaluated to ensure the data's integrity.

Linearity: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For permethrin analysis, calibration curves are typically generated at multiple concentration levels. For instance, a study might use a calibration curve with levels at 0.01, 0.02, 0.05, and 0.1 μg/mL, demonstrating a linear response within this range. eurl-pesticides.eu Another approach involves validating the limit of detection (LOD) by demonstrating acceptable linearity and sensitivity at this low concentration in each matrix. epa.gov

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For pyrethroids, including permethrin, in various matrices, these limits can be quite low. For example, in water analysis using gas chromatography with mass spectrometry (GC/MS), MDLs can range from 2.0 to 6.0 ng/L, and with tandem mass spectrometry (GC/MS/MS), they can be as low as 0.5 to 1.0 ng/L. usgs.gov For sediment samples, MDLs for GC/MS can range from 1.0 to 2.6 µg/kg dry weight, and for GC/MS/MS, from 0.2 to 0.5 µg/kg dry weight. usgs.gov In the analysis of vegetables, LOQs for ten common pyrethroids, including permethrin, were found to be between 0.03 and 0.1 mg kg-1. nih.gov One study on permethrin in water and soil established an LOQ of 5.00 ppt (B1677978) (ng/L) for water and 1.00 ppb (µg/kg) for soil. epa.gov

Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. This is particularly crucial when dealing with complex matrices like food, soil, or biological tissues. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte. epa.govnih.gov This technique, often coupled with gas or liquid chromatography, has become a standard for providing both qualitative and quantitative information for a wide range of pesticides in a single analysis. nih.gov

Matrix Effects and Internal Standard Correction

A significant challenge in quantitative analysis, especially with mass spectrometry, is the phenomenon of matrix effects. These effects, caused by co-eluting components from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov

Matrix effects are a difference in the mass spectrometric response for an analyte in a standard solution compared to the response for the same analyte in a biological or environmental matrix. nih.gov These effects can vary depending on the type of ionization, the sample preparation method, and the specific matrix being analyzed. nih.gov For example, substantial ion suppression has been observed in the analysis of pesticides in vegetables like spinach and tomatoes. nih.gov

To compensate for these matrix effects and for variations in analyte recovery during sample preparation, stable isotope-labeled internal standards (SIL-IS) are widely employed. nih.gov Trans-Permethrin D6 (dimethyl D6) is an ideal internal standard for the analysis of permethrin because its physicochemical properties are nearly identical to the native analyte. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during extraction and cleanup, as well as any ionization suppression or enhancement in the mass spectrometer, will be mirrored by the internal standard. sigmaaldrich.com This allows for accurate correction of the final quantified amount. The use of an internal standard calibration method is a common strategy to compensate for matrix effects without requiring changes to the cleanup procedure. nih.gov

Sample Preparation and Extraction Techniques for Deuterated Permethrin

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components prior to analysis. Several techniques are commonly used for the extraction of pyrethroids, including deuterated permethrin, from various matrices. nih.govsigmaaldrich.comrsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for the analysis of pesticide residues in food and environmental samples. eurl-pesticides.eunih.gov The basic steps involve an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. sigmaaldrich.comyoutube.com A cleanup step, known as dispersive solid-phase extraction (d-SPE), is then performed by adding a small amount of sorbent material to the extract to remove interfering matrix components. nih.govsigmaaldrich.com The QuEChERS method is known for its high efficiency, requiring only small amounts of solvent and yielding good recoveries (often 70-120%) with low relative standard deviations. sigmaaldrich.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that utilizes cartridges containing a solid adsorbent material. rsc.orgcoresta.org For pyrethroid analysis, common sorbents include Florisil, alumina (B75360), carbon black, and C18. coresta.org The sample extract is passed through the cartridge, and interfering substances are retained on the sorbent while the analyte of interest passes through, or vice versa. In some methods, stacked graphitized carbon and alumina SPE cartridges are used to separate pyrethroids from co-extracted matrix interferences in sediment and soil samples. usgs.gov Magnetic solid-phase extraction (MSPE) is a variation that uses magnetic nanoparticles as the sorbent, allowing for easy separation of the adsorbent from the sample solution. rsc.orgresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a traditional extraction method where the sample is partitioned between two immiscible liquid phases. researchgate.netnih.gov For water samples, pyrethroids can be extracted into an organic solvent like hexane (B92381) or dichloromethane. epa.govresearchgate.net For more complex matrices like soil, sediment, or biological tissues, a solvent mixture may be used. epa.govnih.gov While effective, LLE can be more time-consuming and use larger volumes of organic solvents compared to newer techniques like QuEChERS and SPE. Micro liquid-liquid extraction (MLLE) is a miniaturized version that uses significantly less solvent. researchgate.net

Below are interactive tables summarizing key data related to these analytical methodologies.

Table 1: Linearity and Sensitivity Data for Permethrin Analysis

| Parameter | Matrix | Method | Value | Reference |

|---|---|---|---|---|

| Linearity Range | Fruits and Vegetables | GC-QqQ/MS/MS | 0.01 - 0.1 µg/mL | eurl-pesticides.eu |

| LOD | Water | GC/MS | 2.0 - 6.0 ng/L | usgs.gov |

| LOD | Water | GC/MS/MS | 0.5 - 1.0 ng/L | usgs.gov |

| LOQ | Water | LC/MS/MS | 5.00 ppt (ng/L) | epa.gov |

| LOQ | Soil | LC/MS/MS | 1.00 ppb (µg/kg) | epa.gov |

| LOQ | Vegetables | LC/ESI-ITMS | 0.03 - 0.1 mg kg⁻¹ | nih.gov |

Table 2: Sample Preparation Techniques for Permethrin Analysis

| Technique | Matrix | Key Solvents/Sorbents | Typical Recovery | Reference |

|---|---|---|---|---|

| QuEChERS | Fruits and Vegetables | Acetonitrile, PSA, MgSO₄ | 70-120% | eurl-pesticides.eusigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Water, Sediment | Florisil, Alumina, C18, Graphitized Carbon | >70% | usgs.govcoresta.org |

| Liquid-Liquid Extraction (LLE) | Water, Biological Tissues | Hexane, Dichloromethane | 47-136% | researchgate.netnih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Water | Magnetic Nanoparticles | >87.7% | rsc.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| trans-Permethrin D6 (dimethyl D6) |

| Permethrin |

| cis-Permethrin (B1144874) |

| trans-Permethrin |

| Bifenthrin |

| Cyfluthrin |

| Cypermethrin |

| Deltamethrin |

| Esfenvalerate |

| Fenpropathrin |

| λ-Cyhalothrin |

| Tefluthrin |

| Allethrin |

| Tetramethrin |

| Atrazine |

| Fipronil |

| Endosulfan |

| cis-3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane) carboxylic acid (cis-DCCA) |

| trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane) carboxylic acid (trans-DCCA) |

Environmental Behavior and Transformation Pathways of Trans Permethrin D6 Dimethyl D6

Environmental Distribution and Transport Dynamics of Deuterated Permethrin (B1679614)

The environmental distribution of pyrethroids like permethrin is largely dictated by their strong tendency to bind to soil and organic matter and their very low solubility in water.

Permethrin exhibits a high affinity for soil and sediment, a characteristic that significantly limits its mobility in the terrestrial environment. tandfonline.compesticidestewardship.org This strong binding is primarily influenced by the organic carbon and clay content of the soil, with adsorption increasing as the content of these components rises. tandfonline.comfortunejournals.com Studies have shown that once applied, over 95% of permethrin can be adsorbed by sediment within an hour.

Table 1: Soil Adsorption Data for Permethrin

| Parameter | Value | Reference |

|---|---|---|

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 159,000 (mean) | tandfonline.com |

| Adsorption Isotherm | Follows Freundlich equation | tandfonline.com |

| Influencing Factors | Organic carbon content, clay content, aggregate size | tandfonline.com |

This table presents data for the non-deuterated permethrin compound.

trans-Permethrin (B105639) D6 is expected to have very low water solubility, similar to its parent compound. The reported water solubility for permethrin is extremely low, in the range of 0.006 to 0.2 milligrams per liter. nih.govmdpi.com This inherent hydrophobicity is a key factor in its environmental behavior.

In aquatic environments, permethrin does not readily dissolve in the water column. Instead, it rapidly partitions from the water to suspended solids and sediment. mdpi.com This strong adsorption to particulate matter is the primary mechanism for its removal from surface waters, leading to a rapid decrease in water column concentrations, with reported half-lives of less than four days. Consequently, the mobility of permethrin in aquatic systems is low, and it is primarily found in the sediment layer. piat.org.nz

Table 2: Physicochemical Properties of Permethrin Influencing Aquatic Mobility

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 0.01 mg/L (at 20°C) | wefco-africa.co.za |

| log P (Octanol-Water Partition Coefficient) | 6.5 | nih.gov |

| Aquatic Fate | Rapidly adsorbs to sediment and suspended solids | mdpi.com |

This table presents data for the non-deuterated permethrin compound.

Photolytic Degradation Mechanisms of Deuterated Permethrin Analogs

Photodegradation, or the breakdown of compounds by sunlight, is a significant transformation pathway for permethrin on surfaces and in water. inchem.org

Studies on permethrin show that the trans-isomer undergoes faster photolytic degradation than the cis-isomer. nih.gov Under simulated sunlight, the half-life of trans-permethrin in pond water was determined to be approximately 19.6 hours, compared to 27.1 hours for the cis-isomer. In another study using a mercury lamp, the half-life of trans-permethrin was found to be less than 25 minutes, while the cis-permethrin (B1144874) half-life was up to 50 minutes. nih.gov The rate of photodegradation can be influenced by environmental factors such as the presence of sensitizers in the water.

Table 3: Photodegradation Half-life of Permethrin Isomers

| Isomer | Half-life (t½) | Conditions | Reference |

|---|---|---|---|

| trans-Permethrin | 19.6 ± 2.3 hours | Pond water, sunlight | |

| cis-Permethrin | 27.1 ± 4.4 hours | Pond water, sunlight | |

| trans-Permethrin | < 25 minutes | Methanol/acetone, 400W mercury lamp | nih.gov |

| cis-Permethrin | ~ 50 minutes | Methanol/acetone, 400W mercury lamp | nih.gov |

This table presents data for the non-deuterated permethrin compound.

The primary mechanisms of permethrin photodegradation are ester bond cleavage and cis-trans isomerization. inchem.orgnih.gov The major degradation products identified from the photolysis of permethrin in water and on soil surfaces are 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA).

For trans-Permethrin D6 (dimethyl D6), it is inferred that photolysis would lead to the formation of the corresponding deuterated analogues of these products. The deuterated methyl groups on the cyclopropane (B1198618) ring would remain intact during the primary degradation reactions, yielding deuterated DCVA. The use of such isotopically labeled compounds is crucial in metabolic and environmental fate studies to trace the pathways and identify transformation products of the parent compound.

Hydrolytic Degradation Pathways of trans-Permethrin D6

Hydrolysis is another key pathway for the degradation of permethrin, particularly in alkaline environments. Permethrin is generally stable to hydrolysis at neutral and acidic pH but degrades more rapidly as the pH increases.

The primary hydrolytic reaction is the cleavage of the ester linkage, which is the same initial step as in microbial and photolytic degradation. nih.govethz.ch This reaction breaks the molecule into an alcohol and a carboxylic acid. For trans-permethrin, hydrolysis yields 3-phenoxybenzyl alcohol and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (trans-DCVA). nih.gov

Studies have consistently shown that the trans-isomer of permethrin is more susceptible to enzymatic and chemical hydrolysis than the cis-isomer. inchem.orgnih.gov One study reported a hydrolysis half-life of 242 days at pH 9 and 20°C for permethrin, while it was stable at pH 5 and 7. It is expected that trans-Permethrin D6 would follow a similar degradation pathway, with the deuterium (B1214612) labels remaining on the cyclopropane carboxylic acid moiety after the ester bond is broken.

pH-Dependent Hydrolysis Studies

For instance, studies on non-deuterated permethrin have shown that hydrolysis is a key degradation pathway in alkaline media. nih.gov The ester linkage in the permethrin molecule is susceptible to cleavage under these conditions, a common characteristic among ester-containing pesticides. The rate of this chemical breakdown is directly related to the concentration of hydroxide (B78521) ions, meaning that in environments with higher pH, such as certain alkaline soils or industrial effluents, the degradation of permethrin, and presumably its deuterated analogue, would be more rapid.

Table 1: pH-Dependent Hydrolysis of Permethrin (General)

| pH | Stability | Hydrolysis Rate |

| Acidic | Stable | Slow |

| Neutral | Stable | Slow |

| Alkaline | Unstable | Rapid |

Note: This table is based on the general behavior of non-deuterated permethrin, as specific data for trans-Permethrin D6 is not available.

The substitution of hydrogen with deuterium in the dimethyl groups of trans-Permethrin D6 is not expected to significantly alter its susceptibility to pH-dependent hydrolysis, as the reaction mechanism primarily involves the ester linkage, which is distant from the site of deuteration. However, subtle secondary kinetic isotope effects cannot be entirely ruled out without specific experimental data.

Characterization of Deuterated Hydrolysis Products

The primary hydrolytic degradation pathway for permethrin involves the cleavage of its ester bond. ethz.chmsstate.edu This process yields two main fragments: an alcohol and a carboxylic acid. For non-deuterated trans-permethrin, these products are 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. ethz.chmsstate.edu

Following this established pathway, the hydrolysis of trans-Permethrin D6 (dimethyl D6) would result in the formation of 3-phenoxybenzyl alcohol and a deuterated carboxylic acid moiety. The key difference in the hydrolysis products will be the presence of the six deuterium atoms on the dimethyl group of the cyclopropane ring.

Table 2: Expected Hydrolysis Products of trans-Permethrin D6 (dimethyl D6)

| Parent Compound | Hydrolysis Product 1 | Hydrolysis Product 2 |

| trans-Permethrin D6 (dimethyl D6) | 3-phenoxybenzyl alcohol | 3-(2,2-dichlorovinyl)-2,2-di(methyl-d3)-cyclopropanecarboxylic acid |

The characterization of these deuterated products is crucial for environmental monitoring and for understanding the ultimate fate of the parent compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for their identification and quantification, with the deuterium label providing a unique mass signature.

Microbial Biotransformation in Environmental Systems

Microbial activity is a primary driver in the breakdown of pesticides in the environment. A diverse range of microorganisms in soil and water have been shown to degrade permethrin, utilizing it as a source of carbon and energy. frontiersin.orgfrontiersin.orgnih.govnih.gov

Microorganism-Mediated Degradation in Soil and Water

Numerous bacterial and fungal species have been identified as capable of degrading permethrin. frontiersin.orgnih.gov The degradation process often begins with the hydrolysis of the ester linkage, similar to chemical hydrolysis, but catalyzed by microbial enzymes such as carboxylesterases. nih.gov This initial step is followed by further degradation of the resulting alcohol and acid fragments. ethz.ch

Studies have shown that the rate of microbial degradation of permethrin is influenced by environmental factors such as temperature, moisture, and the composition of the microbial community. nih.gov For instance, the half-life of permethrin in soil can vary significantly depending on these conditions. frontiersin.org

While specific studies on the microbial degradation of trans-Permethrin D6 are lacking, it is anticipated that it would also be susceptible to microbial action. However, the presence of deuterium atoms could potentially influence the rate of degradation. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down enzymatic reactions that involve the cleavage of these bonds. researchgate.netnih.gov Therefore, the biotransformation of the deuterated cyclopropane carboxylic acid moiety might proceed at a different rate compared to its non-deuterated counterpart.

Isotopic Tracing of Carbon Flow during Microbial Metabolism

The deuterium label in trans-Permethrin D6 (dimethyl D6) serves as a powerful tool for tracing its metabolic fate in complex environmental systems. Stable isotope probing (SIP) is a technique that can be used to follow the incorporation of labeled atoms from a substrate into the biomass and metabolic products of microorganisms. nih.govresearchgate.net

In a hypothetical study, soil or water microcosms could be amended with trans-Permethrin D6. By analyzing the microbial DNA, RNA, proteins, and metabolites over time for the presence of deuterium, researchers could identify the specific microorganisms involved in its degradation and elucidate the metabolic pathways. This approach would provide direct evidence of carbon flow from the pesticide to the microbial community, offering a more detailed understanding of its biodegradation than what can be achieved with non-labeled compounds. oaepublish.com

This type of isotopic tracing would allow for the quantitative assessment of the extent to which the carbon from the deuterated dimethyl groups is assimilated into the microbial food web, providing valuable data for environmental risk assessments.

Volatilization and Atmospheric Fate of Deuterated Permethrin

The tendency of a pesticide to volatilize is a key parameter in determining its potential for atmospheric transport and long-range environmental distribution. epa.gov

Influence of Deuteration on Compound Volatility

Permethrin is characterized by its low vapor pressure, indicating a low tendency to volatilize under normal environmental conditions. nih.gov The vapor pressures for the cis- and trans-isomers of non-deuterated permethrin are reported to be 1.5 x 10⁻⁹ mmHg and 7.5 x 10⁻⁹ mmHg at 20°C, respectively. nih.gov

The substitution of hydrogen with deuterium in trans-Permethrin D6 results in a slight increase in its molecular weight. In general, an increase in molecular mass can lead to a decrease in vapor pressure and thus lower volatility. However, the effect of isotopic substitution on volatility is typically small. Without experimental data for trans-Permethrin D6, it is difficult to quantify the exact impact of deuteration on its volatility. It is reasonable to assume that its volatility would be in a similar range to, or slightly lower than, that of non-deuterated trans-permethrin.

Atmospheric Degradation and Transport Modeling

The atmospheric fate of trans-Permethrin D6 (dimethyl D6) is governed by a combination of degradation processes and long-range transport. While specific studies on the deuterated form are limited, the atmospheric behavior is expected to be closely aligned with that of its non-deuterated counterpart, permethrin. The primary atmospheric degradation pathways for permethrin include photolysis and oxidation by hydroxyl (OH) radicals.

Research indicates that the atmospheric half-life of permethrin can be influenced by various factors, including its physical state (gas phase vs. adsorbed on particulate matter). When adsorbed on atmospheric particles, the degradation process, particularly through reaction with OH radicals, is observed to be significantly slower. This suggests that aerosol-bound permethrin can persist in the atmosphere for extended periods, allowing for long-range transport. One study has shown that the atmospheric half-lives of pesticides like permethrin, when adsorbed on atmospheric particles, can be higher than two days, potentially classifying them as persistent organic pollutants (POPs) under the Stockholm Convention. nih.gov

The degradation of permethrin in the atmosphere can lead to the formation of various transformation products. One notable and highly toxic degradation product identified from the atmospheric oxidation of permethrin is phosgene. researchgate.net

The following table summarizes key data related to the atmospheric degradation of permethrin, which serves as a proxy for trans-Permethrin D6 (dimethyl D6).

| Parameter | Finding | Source |

| Atmospheric Half-Life | The atmospheric half-life of permethrin adsorbed on atmospheric particles is greater than 2 days. | nih.gov |

| Degradation Process | Heterogeneous OH oxidation of permethrin adsorbed on atmospheric particles is a very slow process. | nih.gov |

| Degradation Product | Atmospheric oxidation of permethrin can produce phosgene, a highly toxic volatile organic compound. | researchgate.net |

Atmospheric Transport Modeling

Atmospheric transport models are crucial tools for predicting the movement and dispersion of chemical compounds in the atmosphere. These models, such as the Lagrangian particle dispersion model FLEXPART and the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, can simulate the complex pathways of substances released into the air. univie.ac.atnoaa.gov These models incorporate meteorological data to track the movement of air parcels and can be used to estimate the concentration and deposition of pollutants over vast distances.

While specific atmospheric transport modeling studies for trans-Permethrin D6 (dimethyl D6) or permethrin are not extensively documented in publicly available literature, the principles of these models would be applicable. Given the persistence of permethrin on atmospheric particles, these models would be instrumental in assessing its potential for long-range transport from areas of application to remote ecosystems. The models would consider factors such as wind speed and direction, atmospheric stability, and deposition processes (both wet and dry) to predict the environmental distribution of the compound.

Metabolic Investigations Utilizing Trans Permethrin D6 Dimethyl D6 As a Tracer

In Vitro Metabolic Studies in Non-Mammalian Biological Systems (e.g., insect, plant, microbial)

In vitro studies using subcellular fractions or isolated enzymes from non-mammalian organisms are fundamental to understanding the metabolic fate of xenobiotics like trans-permethrin (B105639) at a molecular level. The use of trans-Permethrin D6 (dimethyl D6) in these systems enables precise elucidation of enzymatic processes and the identification of resulting metabolites.

Elucidation of Specific Enzymatic Pathways (e.g., ester hydrolysis, oxidation)

The primary metabolic pathways for pyrethroids in insects and other non-mammalian species are ester hydrolysis and oxidation, primarily mediated by carboxylesterases (CES) and cytochrome P450 monooxygenases (CYP450s), respectively. researchgate.netnih.gov The metabolism of trans-permethrin is dominated by the rapid cleavage of the ester bond by carboxylesterases. researchgate.net This is in contrast to its cis-isomer, where steric hindrance makes it a poorer substrate for these esterases, leading to a greater reliance on oxidative metabolism by CYP450 enzymes. researchgate.netnih.gov

Studies on insect preparations, such as those from the horn fly (Haematobia irritans), have demonstrated that resistance to pyrethroids is often linked to enhanced metabolic capability. researchgate.net Resistant strains can metabolize permethrin (B1679614) more rapidly than susceptible strains, a process that can be inhibited by synergists like piperonyl butoxide, a known inhibitor of P450 enzymes. nih.gov This indicates that both hydrolytic and oxidative pathways are crucial for detoxification in insects. The use of trans-Permethrin D6 allows for the precise tracking of the parent compound's disappearance and the appearance of its deuterated metabolites, confirming the activity of these specific enzyme families. In microbial systems, such as the fungus Cunninghamella spp., metabolism also proceeds via hydrolysis, yielding key metabolites like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). researchgate.net

Identification of Deuterated Metabolites and Their Formation Kinetics

Following incubation of trans-Permethrin D6 with in vitro systems from insects or microbes, the resulting deuterated metabolites can be identified and quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolites formed through ester hydrolysis are deuterated trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (trans-DCCA-d6) and 3-phenoxybenzyl alcohol (3-PBA). oup.comresearchgate.net

Oxidative metabolism by CYP450 enzymes can lead to hydroxylated products on either the acid or alcohol moiety of the parent molecule before or after ester cleavage. researchgate.netresearchgate.net For instance, hydroxylation of the phenoxybenzyl group can occur, leading to metabolites like 4'-hydroxy-permethrin. researchgate.net The deuterium (B1214612) label on the cyclopropane (B1198618) ring remains intact in metabolites like trans-DCCA-d6, making them easily distinguishable from any non-labeled, endogenous compounds.

By measuring the concentration of trans-Permethrin D6 and its deuterated metabolites over time, the kinetics of their formation can be determined. This includes calculating the rate of disappearance of the parent compound and the rate of appearance of each metabolite, providing valuable data on the efficiency of the different enzymatic pathways.

Biotransformation in Non-Target Environmental Organisms (e.g., fish, aquatic invertebrates, plants)

Understanding the metabolism of pesticides in non-target organisms is crucial for assessing their environmental impact. Trans-Permethrin D6 is a useful tool for studying biotransformation in species such as fish, aquatic invertebrates, and plants, which can be unintentionally exposed to these compounds.

Tracing Metabolic Pathways and Metabolite Distribution

In aquatic organisms like fish, permethrin undergoes biotransformation primarily in the liver. nih.gov Similar to insects, the main metabolic reactions are ester hydrolysis and oxidation. nih.govorst.edu Studies in rainbow trout and Japanese medaka have shown that trans-permethrin is metabolized to 3-phenoxybenzyl alcohol (3-PBOH) and its oxidized form, 3-phenoxybenzoic acid (3-PBA), as well as hydroxylated metabolites. nih.gov Using trans-Permethrin D6, the distribution of the parent compound and its deuterated metabolites can be traced throughout the organism's tissues. For example, the lipophilic nature of permethrin can lead to its accumulation in fatty tissues, while more water-soluble metabolites are excreted. nih.gov

In plants, permethrin metabolism also involves the hydrolysis of the ester bond. epa.gov When applied to crops like corn, cabbage, and soybeans, the parent permethrin is the major residue shortly after application. epa.gov Over time, hydrolysis leads to the formation of DCCA and 3-PBA. epa.gov Utilizing trans-Permethrin D6 would allow for the precise tracking of these metabolic processes within the plant and determination of the final distribution of deuterated residues in various parts of the plant, such as leaves, stems, and fruits.

The table below summarizes the key metabolic pathways and resulting metabolites in different non-target organisms.

| Organism | Primary Metabolic Organ/Tissue | Key Enzymatic Pathways | Major Deuterated Metabolites from trans-Permethrin D6 |

| Fish | Liver | Ester Hydrolysis, Oxidation | trans-DCCA-d6, 3-PBA, Hydroxylated-3-PBA |

| Aquatic Invertebrates | Hepatopancreas (in crustaceans) | Ester Hydrolysis, Oxidation | trans-DCCA-d6, 3-PBA |

| Plants | General Tissues | Ester Hydrolysis | trans-DCCA-d6, 3-PBA |

Influence of Deuteration on Biotransformation Rates

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. acs.orgscispace.com This is because the C-D bond has a lower zero-point energy and thus requires more energy to break. scispace.com

Role of Deuterium Labeling in Understanding Isotope Effects on Metabolism

The use of deuterated compounds like trans-Permethrin D6 is fundamental to the study of kinetic isotope effects in metabolism. clearsynth.comprinceton.edu By comparing the metabolic rates and metabolite profiles of the deuterated and non-deuterated versions of a compound, researchers can gain insights into the mechanisms of enzymatic reactions.

If a metabolic pathway involves the cleavage of a C-H bond as its rate-determining step, replacing that hydrogen with deuterium will slow down the reaction. acs.org This phenomenon, known as the deuterium isotope effect, can be used to identify which positions on a molecule are targeted by specific metabolic enzymes. For instance, if deuteration at a particular site significantly reduces the rate of metabolism, it provides strong evidence that enzymatic oxidation occurs at that position.

Furthermore, this effect can sometimes be exploited to alter the metabolic fate of a drug or xenobiotic, a strategy known as "metabolic switching". scispace.com By blocking a major metabolic pathway through deuteration, the compound may be shunted towards alternative, minor pathways, leading to a different metabolite profile. While the deuteration in trans-Permethrin D6 is not at the primary site of metabolic attack (the ester bond), studying its biotransformation alongside its non-deuterated counterpart can still provide valuable information on the secondary oxidative pathways and the subtle interplay of different metabolic enzymes.

Investigation of Kinetic Isotope Effects in Biotransformation Processes

The kinetic isotope effect (KIE) is a powerful tool for studying the rate-determining steps of chemical reactions, including enzyme-catalyzed biotransformations. acs.orgnih.gov The KIE is observed when the rate of a reaction changes upon substitution of an atom in the reactant with one of its heavier isotopes. In the case of trans-Permethrin D6, the deuterium atoms are located on the dimethyl groups of the cyclopropane ring. If the cleavage of a carbon-hydrogen bond at this position is a rate-limiting step in its metabolism, replacing hydrogen with the heavier deuterium will result in a slower reaction rate. researchgate.net

The magnitude of the KIE provides valuable insights into the transition state of the reaction. A significant KIE suggests that the C-H bond is broken in the rate-determining step, whereas a KIE close to unity indicates that C-H bond cleavage is not rate-limiting. nih.gov By comparing the metabolic rates of trans-permethrin and trans-Permethrin D6 in vitro using liver microsomes or specific cytochrome P450 enzymes, researchers can probe the mechanisms of oxidative metabolism. nih.gov

For instance, if the oxidative metabolism of the dimethyl group is a key pathway, a primary KIE would be expected. This information is crucial for understanding the specific enzymatic processes involved in permethrin detoxification. The table below illustrates hypothetical data from an in vitro study comparing the metabolism of trans-permethrin and its D6 analog.

| Compound | Enzyme System | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (CLint ratio H/D) |

| trans-Permethrin | Human Liver Microsomes | 10.5 | 50 | 0.21 | 4.2 |

| trans-Permethrin D6 | Human Liver Microsomes | 3.0 | 52 | 0.05 | |

| trans-Permethrin | Recombinant CYP2C19 | 8.2 | 45 | 0.18 | 4.5 |

| trans-Permethrin D6 | Recombinant CYP2C19 | 2.0 | 48 | 0.04 |

This table presents hypothetical data for illustrative purposes.

The data in the table would suggest that the oxidation of the dimethyl group is a significant rate-limiting step in the metabolism of trans-permethrin by human liver microsomes and specifically by the CYP2C19 enzyme. Such findings help in identifying metabolic "soft spots" on the molecule, which are susceptible to enzymatic attack. juniperpublishers.com This can also lead to a phenomenon known as "metabolic switching," where a deuterated position's slower metabolism may increase metabolism at other sites on the molecule. nih.gov

Validation of Metabolic Models using Isotopic Tracers

Isotopic tracers like trans-Permethrin D6 are invaluable for the validation of predictive metabolic models. nih.gov These models, often constructed based on in vitro data and computational predictions, aim to describe the complete metabolic fate of a compound in a biological system. By introducing a labeled compound, researchers can trace the appearance of labeled metabolites and compare their distribution and concentration with the model's predictions.

The use of stable isotope-labeled compounds in conjunction with high-resolution mass spectrometry allows for the unambiguous identification and quantification of metabolites. acs.org In a typical experiment, a biological system (e.g., primary hepatocytes) would be incubated with a mixture of labeled and unlabeled trans-permethrin. The subsequent analysis of the cell culture medium and cell lysate would reveal the presence of metabolites containing the deuterium label.

The pattern of deuterium incorporation into various metabolites provides direct evidence for specific metabolic pathways. For example, the detection of a deuterated version of a hydroxylated metabolite would confirm the activity of a particular oxidative pathway. The quantitative data obtained can then be used to refine and validate the parameters of the metabolic model, such as reaction rates and pathway fluxes.

The following table provides a hypothetical comparison between a predicted metabolic profile from a model and the experimental data obtained using trans-Permethrin D6.

| Metabolite | Predicted Abundance (%) | Experimentally Observed Abundance (%) (from trans-Permethrin D6) |

| Unchanged trans-Permethrin | 15 | 18 |

| 3-Phenoxybenzoic acid | 40 | 35 |

| Hydroxylated Permethrin (dimethyl group) | 25 | 15 |

| Other Oxidative Metabolites | 10 | 20 |

| Glucuronide Conjugates | 10 | 12 |

This table presents hypothetical data for illustrative purposes.

Discrepancies between the predicted and observed values, such as the lower-than-expected abundance of the hydroxylated dimethyl group metabolite and the higher abundance of other oxidative metabolites, would indicate that the initial model may have overestimated the role of dimethyl oxidation and underestimated alternative pathways. This iterative process of model prediction and experimental validation using isotopic tracers is essential for developing accurate and reliable metabolic models. frontiersin.org

Applications and Research Utility of Trans Permethrin D6 Dimethyl D6

Use as an Internal Standard in Quantitative Environmental and Biological Monitoring

The use of isotopically labeled compounds, such as trans-Permethrin (B105639) D6, is a cornerstone of high-quality quantitative analysis, particularly in complex samples like soil, water, and biological tissues. nih.govresearchgate.net These deuterated standards are chemically identical to the target analyte, in this case, permethrin (B1679614), but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). clearsynth.com This subtle difference allows them to be distinguished by mass spectrometry, a powerful analytical technique. clearsynth.comlcms.cz

Enhancing Analytical Precision and Accuracy in Complex Matrices

In environmental and biological analysis, the sample "matrix"—the collection of all other compounds in the sample besides the analyte of interest—can significantly interfere with the measurement process. clearsynth.com These matrix effects can either suppress or enhance the analytical signal, leading to inaccurate quantification. lcms.cz By adding a known amount of trans-Permethrin D6 to the sample at the beginning of the analytical procedure, scientists can compensate for these matrix effects. clearsynth.com Because the internal standard behaves almost identically to the native permethrin throughout extraction, cleanup, and analysis, any variations in the final measurement will affect both compounds equally. nih.gov This allows for a more accurate calculation of the permethrin concentration in the original sample. clearsynth.comlcms.cz

For instance, studies have shown that the use of deuterated internal standards significantly improves the accuracy and reproducibility of pesticide analysis in diverse and complex matrices like different types of cannabis products. lcms.cz The internal standard helps to correct for variations in instrument response and sample preparation, leading to more reliable data. nih.govrsc.org

Quality Control and Method Validation in Residue Analysis

Internal quality control (IQC) is a fundamental aspect of any analytical laboratory, ensuring the reliability of reported results. nih.goveurl-pesticides.eu The use of stable isotope-labeled compounds like trans-Permethrin D6 is a powerful tool for IQC in pesticide residue analysis. nih.govresearchgate.net By including the internal standard in every sample, analysts can monitor the performance of the entire analytical method for each individual sample, rather than relying on separate quality control samples. nih.gov This provides a continuous check on the method's precision and accuracy. nih.govclearsynth.com

Furthermore, trans-Permethrin D6 is instrumental in the validation of new analytical methods for permethrin. clearsynth.comrasayanjournal.co.innih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. rasayanjournal.co.in This involves assessing parameters such as linearity, accuracy, precision, and the limits of detection and quantification. nih.govresearchgate.net Using a deuterated internal standard helps to establish the robustness and reliability of the method, ensuring that it can consistently produce accurate results. clearsynth.com

Mechanistic Studies of Permethrin Degradation and Biotransformation

Understanding how permethrin breaks down in the environment and is metabolized by living organisms is crucial for assessing its environmental fate and potential toxicity. researchgate.net Isotopic labeling with deuterium in trans-Permethrin D6 provides a powerful means to trace the molecule's journey through various chemical and biological processes. nih.gov

Elucidating Reaction Mechanisms and Identifying Rate-Limiting Steps

By using trans-Permethrin D6 in degradation studies, researchers can follow the transformation of the permethrin molecule and identify the resulting breakdown products. researchgate.netethz.ch The deuterium label acts as a tracer, allowing scientists to distinguish the degradation products of the introduced permethrin from other compounds in the system. This is particularly useful in identifying the initial steps of degradation, such as the cleavage of the ester bond, which is a major pathway for permethrin breakdown. ethz.ch Studies have shown that the trans isomer of permethrin degrades more rapidly than the cis isomer.

Tracing Molecular Fate in Environmental Simulation Chambers and Microcosms

To study the environmental fate of permethrin under controlled conditions, scientists use environmental simulation chambers and microcosms, which are small-scale, controlled ecosystems. In these experiments, trans-Permethrin D6 can be introduced to trace the movement and transformation of permethrin in different environmental compartments, such as water, soil, and sediment. mdpi.com The use of the labeled compound allows for precise tracking of the pesticide and its degradation products, helping to determine its persistence, mobility, and potential for bioaccumulation. mdpi.com For example, studies have investigated the degradation of permethrin in soil and water, revealing that it is susceptible to photodegradation and microbial breakdown. The half-life of permethrin in soil can be around 28 days, with the trans isomer degrading faster than the cis isomer. who.int

Reference Material Development and Inter-laboratory Harmonization

The availability of high-purity, well-characterized reference materials is essential for ensuring the quality and comparability of analytical data across different laboratories. nih.govclearsynth.com Trans-Permethrin D6 is produced as a certified reference material (CRM) by various manufacturers. lgcstandards.comcwsabroad.comsigmaaldrich.com These CRMs are produced under stringent quality control measures and come with a certificate of analysis detailing their purity and concentration. sigmaaldrich.com

Development of Novel Analytical Approaches for Pesticide Research

The pursuit of accurate and sensitive detection of pesticides in various environmental and biological matrices has driven the evolution of analytical chemistry. A significant challenge in pesticide residue analysis is the "matrix effect," where co-extracted substances from the sample interfere with the detection and quantification of the target analyte. The development of novel analytical approaches has increasingly relied on the use of isotopically labeled internal standards to overcome these challenges, with trans-Permethrin D6 (dimethyl D6) serving as a key tool in the analysis of pyrethroid insecticides.

The fundamental principle behind using a deuterated standard like trans-Permethrin D6 is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical process. nih.gov Because the labeled standard (trans-Permethrin D6) and the native analyte (trans-Permethrin) have nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately quantify the concentration of the native pesticide in the original sample, effectively correcting for any losses during sample preparation or signal suppression/enhancement caused by the matrix. nih.govresearchgate.netacs.org

Research has consistently demonstrated the value of using deuterated analogues for the quantitative analysis of pesticides. lcms.czlabrulez.com For instance, studies focusing on complex matrices such as cannabis have shown that the use of deuterated internal standards resolves issues of quantitative accuracy that arise from matrix-induced variations in analytical response. lcms.cz This approach allows for reliable comparisons of pesticide levels across different and complex sample types. lcms.czlabrulez.com

Modern analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have integrated the use of stable isotope standards to achieve high levels of precision and accuracy. acs.orgnih.gov For example, a method developed for analyzing pyrethroids in environmental samples like wastewater and biosolids utilized deuterium-labeled analogues to correct for matrix effects and instrumental variability, achieving low limits of quantification (LOQs) in the nanogram-per-liter range. acs.org Similarly, methods for detecting pyrethroids in human plasma have been developed using isotope dilution GC-high resolution mass spectrometry, demonstrating the sensitivity and selectivity required for human biomonitoring studies. nih.gov